molecular formula C9H7NO2 B2597198 5-Ethynyl-6-methylpyridine-3-carboxylic acid CAS No. 1824300-16-4

5-Ethynyl-6-methylpyridine-3-carboxylic acid

Cat. No. B2597198
CAS RN: 1824300-16-4
M. Wt: 161.16
InChI Key: WHUGHTNOXDPNSV-UHFFFAOYSA-N
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Description

5-Ethynyl-6-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1824300-16-4 . It has a molecular weight of 161.16 .


Molecular Structure Analysis

The InChI code for 5-Ethynyl-6-methylpyridine-3-carboxylic acid is 1S/C9H7NO2/c1-3-7-4-8 (9 (11)12)5-10-6 (7)2/h1,4-5H,2H3, (H,11,12) . This indicates that the molecule consists of a pyridine ring with ethynyl and methyl substituents, and a carboxylic acid group.

Scientific Research Applications

  • Complexation of Lanthanide(III) Cations The synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid, related to 5-Ethynyl-6-methylpyridine-3-carboxylic acid, is crucial for the development of tridentate ligands. These ligands are particularly well suited for the complexation of lanthanide(III) cations, which have applications in various fields including materials science, catalysis, and biomedical imaging (Charbonnière, Weibel, & Ziessel, 2001).

  • Antibacterial Activity Derivatives of pyridonecarboxylic acids, like 5-Ethynyl-6-methylpyridine-3-carboxylic acid, have been synthesized and studied for their antibacterial activity. Such compounds are found to be more active than certain existing antibacterial agents, indicating their potential as novel antibiotics (Egawa et al., 1984).

  • Reversible Blocking of Amino Groups Research on the reversible blocking of amino groups using maleic anhydride derivatives, which are structurally similar to 5-Ethynyl-6-methylpyridine-3-carboxylic acid, shows potential applications in protein and peptide chemistry. This method is useful for modifying amino acids and peptides for various biochemical studies (Dixon & Perham, 1968).

  • Electrocatalytic Carboxylation The electrocatalytic carboxylation of compounds related to 5-Ethynyl-6-methylpyridine-3-carboxylic acid, such as 2-amino-5-bromopyridine, with CO2 in ionic liquids showcases a novel method for chemical synthesis. This process is environmentally friendly and avoids the use of toxic solvents, indicating its potential for green chemistry applications (Feng et al., 2010).

  • Potential Anticancer Agents The synthesis of compounds structurally related to 5-Ethynyl-6-methylpyridine-3-carboxylic acid, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, indicates their potential as anticancer agents. These compounds have shown effects on the proliferation and survival of cancer cells in studies, suggesting their application in cancer therapy (Temple et al., 1983).

properties

IUPAC Name

5-ethynyl-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-8(9(11)12)5-10-6(7)2/h1,4-5H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGHTNOXDPNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-6-methylpyridine-3-carboxylic acid

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